1,2,3,4-Tetrahydroquinoline
Overview
Description
1,2,3,4-Tetrahydroquinoline is a heterocyclic organic compound with the chemical formula C9H11N. It is a derivative of quinoline, where the benzene ring is fully saturated, resulting in a tetrahydro structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinoline (THQ) is a structural motif found in various natural products and therapeutic lead compounds . The primary targets of THQ are often associated with various infective pathogens and neurodegenerative disorders . For instance, THQ derivatives have been identified as novel inverse agonists for the retinoic acid receptor-related orphan receptor (RORγ), which is considered an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
The interaction of THQ with its targets results in diverse biological activities. As RORγ inverse agonists, THQ derivatives inhibit the transcriptional activity of RORγ and exhibit excellent selectivity against other nuclear receptor subtypes . This interaction leads to changes in the expression of genes regulated by RORγ, including those involved in the proliferation of prostate cancer cells .
Biochemical Pathways
THQ affects several biochemical pathways. In the context of neurodegenerative disorders, THQ demonstrates neuroprotective activity by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . In the case of prostate cancer, THQ derivatives inhibit the expression of androgen receptor (AR), AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines .
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by its chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of THQ’s action are diverse and depend on the specific derivative and target. For example, THQ derivatives can inhibit colony formation in prostate cancer cell lines . In the context of neurodegenerative disorders, THQ enhances the antioxidant system, normalizes chaperone activity, and suppresses apoptosis, thereby demonstrating neuroprotective properties .
Action Environment
The action, efficacy, and stability of THQ can be influenced by various environmental factors. For instance, the conformation of THQ can be affected by the surrounding environment, which in turn can influence its biological activity . Additionally, the synthesis of THQ derivatives can be influenced by environmental conditions, which can impact the compound’s properties and biological activity .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroquinoline interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have significant interactions with enzymes like Calpain . These interactions play a crucial role in biochemical reactions, influencing the metabolism of dopamine and potentially inducing cell death .
Cellular Effects
This compound has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have contrasting effects in Parkinson’s disease, where it potentiates the metabolism of dopamine .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to cause a stable complex formation of CDK5/p25, which leads to hyperphosphorylation of tau .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, 1-methyl this compound administered at a dose of 10, 25, 50 mg kg −1 i.p. caused a significant reduction of the immobility time in the forced swimming test .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline can be synthesized through several methods:
Reduction of Quinoline: One common method involves the reduction of quinoline using hydrogen in the presence of a catalyst such as palladium on carbon.
Cyclization Reactions: Another method involves the cyclization of N-aryl-2-aminobenzyl alcohols under acidic conditions.
Domino Reactions: These reactions involve multiple steps occurring in a single reaction vessel, often leading to high yields and efficiency.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of quinoline. This method is favored due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to quinoline using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: It can undergo electrophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinoline.
Reduction: Various tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline has numerous applications in scientific research:
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- Quinoline
- Isoquinoline
1,2,3,4-Tetrahydroquinoline stands out due to its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUJPTNKIBCYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060903 | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [MSDSonline] | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2464 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
635-46-1, 25448-04-8 | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3,4-Tetrahydroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kusol | |
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Record name | Quinoline, 1,2,3,4-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.216 | |
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Record name | Tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,4-TETRAHYDROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR50N1Z9G | |
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Retrosynthesis Analysis
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